molecular formula C16H12N4O3S B2451997 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 851130-30-8

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2451997
CAS RN: 851130-30-8
M. Wt: 340.36
InChI Key: LEIWAVSHEHHHHH-UHFFFAOYSA-N
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Description

“2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide” is a chemical compound with the formula C12H9N3O2S and a molecular weight of 259.28 . It belongs to the class of benzofuro[3,2-d]pyrimidines, which are important heterocyclic motifs found in various biological systems .


Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidines involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .

Scientific Research Applications

Anticancer Properties

The compound exhibits potential as an anticancer agent. Researchers have synthesized diverse furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, some of which are structurally related to our compound. These derivatives were screened for their antitumor effects against various cancer cell lines, including HepG2, Bel-7402, and HeLa. Investigating the specific mechanisms underlying its anticancer activity could lead to novel therapeutic strategies .

Future Directions

Benzofuro[3,2-d]pyrimidines, including “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide”, could be further explored for their potential antitumor effects . Their synthesis methods could also be optimized for better yields .

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-9-6-12(20-23-9)19-13(21)7-24-16-15-14(17-8-18-16)10-4-2-3-5-11(10)22-15/h2-6,8H,7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIWAVSHEHHHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide

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